N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
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Overview
Description
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzoyl group, and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the pyrrole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its role in drug discovery and development.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The benzoyl and pyrrole moieties contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(benzoyl)-1H-pyrrole-2-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N,N-dimethyl-4-[2-(fluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-9(8-19-12)13(21)10-5-3-4-6-11(10)15(16,17)18/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGXZIGIQDOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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